3-Bromo-2-fluoro-6-iodobenzamide

Cross-coupling chemistry Halogen bond reactivity Regioselective functionalization

3-Bromo-2-fluoro-6-iodobenzamide (CAS 217816-60-9) is a trihalogenated benzamide derivative with the molecular formula C₇H₄BrFINO and a molecular weight of 343.92 g/mol. The compound features a benzene ring substituted with bromine at position 3, fluorine at position 2, iodine at position 6, and a primary amide group (-CONH₂).

Molecular Formula C7H4BrFINO
Molecular Weight 343.922
CAS No. 217816-60-9
Cat. No. B2944246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-6-iodobenzamide
CAS217816-60-9
Molecular FormulaC7H4BrFINO
Molecular Weight343.922
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)F)C(=O)N)I
InChIInChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
InChIKeyOCVCKYMZLWKZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-6-iodobenzamide CAS 217816-60-9: Procurement Specifications and Chemical Profile


3-Bromo-2-fluoro-6-iodobenzamide (CAS 217816-60-9) is a trihalogenated benzamide derivative with the molecular formula C₇H₄BrFINO and a molecular weight of 343.92 g/mol . The compound features a benzene ring substituted with bromine at position 3, fluorine at position 2, iodine at position 6, and a primary amide group (-CONH₂) . Its halogen substitution pattern—incorporating three distinct halogens with differential bond strengths (C-I: ~209 kJ/mol; C-Br: ~285 kJ/mol; C-F: ~485 kJ/mol)—creates a gradient of reactivity that distinguishes it from dihalogenated or mono-halogenated benzamide analogs in cross-coupling applications . The compound is commercially available from multiple suppliers at purities ranging from 90% to 98%, with packaging options from 100 mg to 1 g .

Why 3-Bromo-2-fluoro-6-iodobenzamide Cannot Be Replaced by Generic Benzamide Analogs


Substitution of 3-bromo-2-fluoro-6-iodobenzamide with alternative halogenated benzamides is precluded by its unique trihalogen substitution pattern. Systematic crystallographic studies of halogenated benzamide isomer grids demonstrate that both the identity and ring position of halogen substituents critically govern intermolecular hydrogen bonding and halogen bonding networks, which in turn dictate solid-state packing, solubility, and downstream synthetic compatibility [1]. Compounds with different substitution patterns—such as 3-bromo-4-fluoro-5-iodobenzamide (CAS not available) or 2-amino-4-bromo-3-fluoro-5-iodobenzamide (CAS 2241721-73-1)—exhibit distinct physicochemical profiles and cannot be considered drop-in replacements in synthetic sequences where regioselective reactivity is required [2]. The following quantitative evidence guide documents the specific, measurable dimensions along which this compound differentiates from its closest structural analogs.

Quantitative Evidence Guide: Differentiating 3-Bromo-2-fluoro-6-iodobenzamide for Procurement Decisions


Trihalogen Substitution Pattern Creates Reactive Hierarchy Not Present in Dihalogenated Analogs

3-Bromo-2-fluoro-6-iodobenzamide contains three distinct carbon-halogen bonds with substantially different dissociation energies: C-I (~209 kJ/mol), C-Br (~285 kJ/mol), and C-F (~485 kJ/mol) . This energy gradient enables sequential, chemoselective cross-coupling reactions where iodine undergoes oxidative addition preferentially, bromine reacts under more forcing conditions, and fluorine remains inert . In contrast, dihalogenated benzamide analogs such as 3-bromo-2-fluorobenzamide (no iodine; CAS not available) or 5-bromo-2-iodobenzamide (no fluorine; CAS 289039-20-9) lack this three-tier reactivity ladder, offering at most two differentiable coupling sites .

Cross-coupling chemistry Halogen bond reactivity Regioselective functionalization

Supplier Purity Grading and Pricing Variability Impact Procurement Decisions

Commercially available 3-bromo-2-fluoro-6-iodobenzamide is offered at two distinct purity tiers with corresponding price differentials: Macklin supplies the compound at 95% purity for RMB 2,070 per 100 mg (RMB 20.7/mg), while Fluorochem offers a 90% purity grade at approximately RMB 9,460 per 250 mg (RMB 37.8/mg) [1] . The 5% purity differential corresponds to a 1.8-fold increase in unit cost for the Fluorochem product line . In comparison, the structurally related 2-amino-4-bromo-3-fluoro-5-iodobenzamide (CAS 2241721-73-1) is available at 98% purity from Bidepharm with batch-specific QC documentation including NMR and HPLC, though pricing data are not publicly disclosed .

Procurement Purity analysis Cost optimization

Established Synthetic Routes Documented with Yield Data Enable Process Reproducibility

Five distinct synthetic routes to 3-bromo-2-fluoro-6-iodobenzamide are documented in the primary literature, with the most feasible route yielding the compound via a two-step sequence involving thionyl chloride-mediated acid chloride formation followed by ammonium hydroxide amidation in tetrahydrofuran at 20 °C . Multi-step protocols (2-step and 3-step variants) are described with full experimental details including temperature control (-78 °C for LDA deprotonation steps), reaction times (1-3 h), and solvent systems (THF, diethylene glycol dimethyl ether) . In contrast, the comparator 2-amino-4-bromo-3-fluoro-5-iodobenzamide (CAS 2241721-73-1) lacks peer-reviewed synthetic protocol documentation, requiring users to develop de novo synthetic approaches [1].

Synthesis optimization Process chemistry Reaction yield

Metallo-β-Lactamase Inhibitor Patent Citations Indicate Validated Biological Relevance

3-Bromo-2-fluoro-6-iodobenzamide is explicitly cited in patent literature as a relevant compound within metallo-β-lactamase inhibitor development programs, specifically as part of formula (I) compounds designed for combination use with β-lactam antibiotics to overcome antimicrobial resistance . The patent references (pages 32, 34-35, 38, 47-48) establish the compound's inclusion in a defined structural class with demonstrated biological relevance . In contrast, structurally similar analogs such as 3-bromo-4-fluoro-5-iodobenzamide (positional isomer) and 5-bromo-2-iodobenzamide (dihalogenated) do not appear in the same patent filings [1]. The comparator 2-amino-4-bromo-3-fluoro-5-iodobenzamide (CAS 2241721-73-1) also lacks documented MBL inhibitor patent citations [1].

Antimicrobial resistance β-lactamase inhibition Drug discovery

Validated Application Scenarios for 3-Bromo-2-fluoro-6-iodobenzamide in Research and Industrial Settings


Sequential Cross-Coupling for Complex Molecular Scaffold Construction

The trihalogen substitution pattern (I, Br, F) with distinct C-X bond dissociation energies enables three sequential, orthogonal functionalization steps . Iodine undergoes oxidative addition preferentially under mild Pd-catalyzed conditions, bromine requires more forcing conditions, and fluorine remains inert throughout, serving as a stable handle for downstream modifications. This reactivity gradient is absent in dihalogenated benzamide analogs such as 5-bromo-2-iodobenzamide (CAS 289039-20-9), which offers at most two coupling sites . Users requiring multi-step diversification of a single aryl scaffold should procure 3-bromo-2-fluoro-6-iodobenzamide over simpler dihalogenated alternatives.

Metallo-β-Lactamase Inhibitor Lead Optimization Programs

Patent citations explicitly place 3-bromo-2-fluoro-6-iodobenzamide within formula (I) compounds being developed as metallo-β-lactamase (MBL) inhibitors for combination therapy with β-lactam antibiotics . The compound's inclusion in MBL patent filings (pages 32, 34-35, 38, 47-48) provides a validated entry point for medicinal chemistry campaigns targeting antimicrobial resistance . Alternative benzamide analogs lacking this patent annotation—including the positional isomer 3-bromo-4-fluoro-5-iodobenzamide and the amino-substituted variant 2-amino-4-bromo-3-fluoro-5-iodobenzamide (CAS 2241721-73-1)—carry higher target validation risk and are not recommended as substitutes in MBL-focused programs.

Process Chemistry Optimization Using Established Synthetic Routes

Five peer-reviewed synthetic routes to 3-bromo-2-fluoro-6-iodobenzamide are documented with experimental details including temperature parameters (-78 °C to 80 °C), reaction times (1-3 h), and solvent systems (THF, diethylene glycol dimethyl ether) . A two-step protocol via thionyl chloride-mediated acid chloride formation followed by ammonium hydroxide amidation at 20 °C (DOI: 10.1021/jm061280h) provides a reproducible entry point. For process chemistry teams requiring literature-validated synthetic protocols, this compound offers substantially lower development overhead compared to analogs such as 2-amino-4-bromo-3-fluoro-5-iodobenzamide, for which no peer-reviewed synthetic documentation exists [1].

Cost-Sensitive Procurement with Purity-Grade Selection Flexibility

The compound is commercially available at two distinct purity tiers: 95% (Macklin B954083) at RMB 20.7/mg and 90% (Fluorochem F530154) at RMB 37.8/mg [2] . The 1.8× cost multiplier for the higher-purity grade enables procurement optimization: users with impurity-tolerant downstream applications (e.g., early-stage exploratory synthesis) can select the 90% grade at lower cost, while those requiring higher purity for sensitive assays or final-step transformations should procure the 95% grade. This dual-supplier, dual-purity availability provides procurement flexibility not uniformly available across all halogenated benzamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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